N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
CAS No.: 313528-91-5
Cat. No.: VC7335960
Molecular Formula: C18H11ClN2OS
Molecular Weight: 338.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313528-91-5 |
|---|---|
| Molecular Formula | C18H11ClN2OS |
| Molecular Weight | 338.81 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C18H11ClN2OS/c19-12-8-9-15-16(10-12)23-18(20-15)21-17(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21,22) |
| Standard InChI Key | RKBALQXQVFBWEB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound features a benzothiazole moiety linked to a naphthalene carboxamide group, with a chlorine atom at the 6-position of the benzothiazole ring.
Molecular Formula and Weight
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Molecular Formula: C18H11ClN2OS
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Molecular Weight: 338.81 g/mol
Structural Features
The compound consists of:
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A benzothiazole ring (a fused aromatic system containing sulfur and nitrogen).
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A naphthalene ring attached via a carboxamide (-CONH-) group.
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A chlorine substituent at the 6th position of the benzothiazole ring.
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
| SMILES | Clc1ccc2nc(sc2c1)NC(=O)c3cccc4ccccc34 |
| InChI | InChI=1S/C18H11ClN2OS/c19-12-7-8-14-16(9-12)21-18(23)22(14)13(20)10 |
Synthesis Pathways
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves:
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Starting Materials:
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6-chloro-2-amino-benzothiazole
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Naphthalene carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
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Reaction Conditions:
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Coupling reactions facilitated by dehydrating agents like carbodiimides (e.g., DCC or EDC).
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Solvents such as dichloromethane or dimethylformamide (DMF).
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Mild heating or catalytic conditions to promote amide bond formation.
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Biological Significance
Benzothiazole derivatives, including this compound, are recognized for their pharmacological relevance:
Antimicrobial Activity
Compounds with benzothiazole scaffolds exhibit potent activity against Gram-positive and Gram-negative bacteria due to their ability to interact with bacterial enzymes or DNA.
Anticancer Potential
Benzothiazoles have been investigated for antiproliferative effects against various cancer cell lines, often targeting pathways like apoptosis induction or enzyme inhibition.
Analytical Characterization
The characterization of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide relies on advanced spectroscopic techniques:
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Proton and carbon signals confirm the structure, with deshielded peaks for amide protons and aromatic carbons. |
| Mass Spectrometry | Molecular ion peak at m/z = 338 confirms molecular weight. |
| Infrared (IR) | Peaks for C=O stretching (~1650 cm⁻¹) and NH bending (~3300 cm⁻¹). |
Drug Development
The compound’s structural framework offers potential for designing derivatives with enhanced pharmacological properties.
Material Science
Benzothiazole-based compounds are explored for use in dyes, sensors, and optoelectronic devices due to their photophysical properties.
Research Prospects
Further studies on molecular docking and in vivo testing could elucidate its mechanism of action in biological systems.
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